2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde
Description
2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde is a nitrogen-containing heterocyclic compound featuring a pyridazine core substituted with two chlorine atoms at positions 3 and 6, an amino group at position 4, and an acetaldehyde moiety attached via the amino group. The acetaldehyde group introduces aldehyde functionality, enabling condensation reactions (e.g., Schiff base formation) and interactions with biological nucleophiles like cysteine residues .
Properties
Molecular Formula |
C6H5Cl2N3O |
|---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
2-[(3,6-dichloropyridazin-4-yl)amino]acetaldehyde |
InChI |
InChI=1S/C6H5Cl2N3O/c7-5-3-4(9-1-2-12)6(8)11-10-5/h2-3H,1H2,(H,9,10) |
InChI Key |
BAVQZMUXRLNUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)NCC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde typically involves the regioselective amination of 3,6-dichloropyridazine. One efficient method employs microwave-assisted reactions to achieve high yields and selectivity. The reaction conditions often include the use of appropriate amines and solvents under controlled microwave irradiation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Toxicity Profiles
- Acetaldehyde vs. Pyridazine-Acetaldehyde Hybrid: The standalone acetaldehyde molecule is highly reactive, forming adducts with amino acids like L-cysteine (e.g., 2-methylthiazolidine-4-carboxylic acid) .
Chlorinated Pyridazine vs. Chlorinated Pyridine : The dichloropyridazine core in the target compound is more electron-deficient than chlorinated pyridine derivatives (), enhancing susceptibility to nucleophilic attack. This property could be exploited in cross-coupling reactions for pharmaceutical synthesis .
Biological Activity
2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde is a compound that features a pyridazine ring with dichlorine substitutions and an amino group linked to an acetaldehyde moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 206.06 g/mol. The presence of the pyridazine moiety is significant for its biological activity due to its ability to interact with various biological macromolecules.
Antimicrobial Activity
Compounds containing pyridazine structures have been reported to exhibit antimicrobial properties. Research indicates that derivatives of pyridazine can inhibit the growth of several bacterial strains. The specific mechanism often involves interference with bacterial enzyme activity or disruption of cell membrane integrity.
Case Study:
A study demonstrated that a series of pyridazine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below 10 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. The compound may inhibit key inflammatory mediators such as cytokines and prostaglandins.
Research Findings:
In vitro assays showed that this compound can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of pyridazine derivatives have been widely studied. Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Case Study:
In a recent study, this compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,6-Dichloropyridazine | Pyridazine ring with two chlorine substitutions | Intermediate in synthesis |
| 4-Aminoacetophenone | Phenyl ring with an amino group and ketone | Strong analgesic properties |
| 5-(Aminomethyl)-3-chloropyridazine | Pyridazine ring with an aminoalkyl side chain | Potential antitumor activity |
| 2-Aminoacetophenone | Phenyl ring with an amino group | Involved in various pharmaceutical applications |
The distinct combination of the dichlorinated pyridazine structure linked to an acetaldehyde functionality in this compound may confer unique biological activities not present in other similar compounds .
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies suggest that the compound interacts with specific enzymes and receptors involved in inflammatory pathways and cancer cell signaling.
Interaction Studies:
Research on the interactions between this compound and biological macromolecules (proteins and nucleic acids) is essential for elucidating its pharmacodynamics. Such studies may involve techniques like surface plasmon resonance or isothermal titration calorimetry to measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
